

Application Note: Comprehensive Analytical Characterization of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide

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Compound of Interest

Compound Name:	1,4-Dimethyl-1H-pyrazole-5-sulfonamide
CAS No.:	98389-46-9
Cat. No.:	B1521257

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Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals
Compound: **1,4-Dimethyl-1H-pyrazole-5-sulfonamide** (CAS: 98389-46-9)

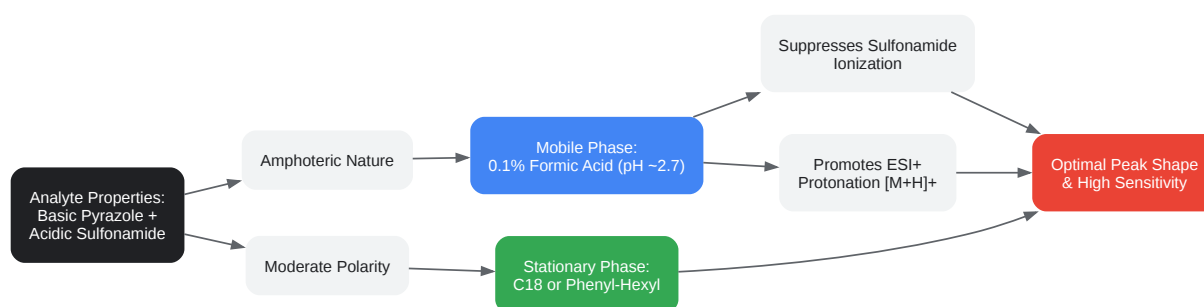
Physicochemical Rationale & Methodological Causality

1,4-Dimethyl-1H-pyrazole-5-sulfonamide ($C_5H_9N_3O_2S$) is a highly functionalized heterocyclic scaffold frequently utilized in the design of COX-2 inhibitors, N-myristoyltransferase (NMT) inhibitors, and anti-diabetic agents. Characterizing this molecule requires navigating its unique amphoteric nature. The pyrazole ring contains a basic pyridine-like nitrogen (N2) capable of accepting protons, while the C5-sulfonamide group ($-SO_2NH_2$) is weakly acidic.

As a Senior Application Scientist, I approach the characterization of this molecule not as a checklist of techniques, but as a causality-driven investigation. Every analytical parameter is

chosen to exploit specific structural vulnerabilities of the analyte:

- **Chromatographic Causality:** The polarity of the sulfonamide group typically leads to poor retention on standard reversed-phase columns. By utilizing a highly acidic mobile phase (pH ~2.7), we suppress the ionization of the sulfonamide, forcing the molecule into a more lipophilic, neutral state that interacts strongly with the stationary phase .
- **Spectroscopic Causality:** Regiochemical assignment in pyrazoles is notoriously difficult. Differentiating the 1,4-dimethyl isomer from its 1,3-dimethyl or 1,5-dimethyl counterparts requires 2D NMR (HMBC) to trace the scalar couplings between the N-methyl protons and the adjacent quaternary carbons .



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Causality diagram detailing the logic behind LC-MS method parameter selection.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system. This means the method contains internal checks that immediately alert the operator to systemic failures, preventing the generation of artifactual data.

Protocol A: UPLC-HRMS for Purity and Exact Mass Confirmation

This method utilizes High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-Performance Liquid Chromatography (UPLC) to confirm the exact mass (Theoretical $[M+H]^+ = 176.0493$ m/z) and chromatographic purity.

Self-Validation Mechanism: The sequence must begin with a blank injection (Mobile Phase A) to establish a baseline and rule out column carryover. A System Suitability Test (SST) standard—Sulfanilamide—is injected prior to the sample. If the SST peak exhibits a tailing factor >1.5 or mass accuracy error >5 ppm, the run is automatically aborted, indicating source contamination or calibration drift.

- **Sample Preparation:** Dissolve 1 mg of **1,4-Dimethyl-1H-pyrazole-5-sulfonamide** in 1 mL of LC-MS grade Methanol. Dilute 1:100 in initial mobile phase conditions.
- **Column Selection:** Waters XBridge C18 (50 mm \times 2.1 mm, 3.5 μ m). The hybrid particle technology resists dissolution at extreme pH levels .
- **Mobile Phase:**
 - Solvent A: Optima LC-MS Water + 0.1% Formic Acid.
 - Solvent B: Optima LC-MS Acetonitrile + 0.1% Formic Acid.
- **MS Parameters:** Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

Protocol B: Multinuclear NMR Spectroscopy for Regiochemistry

Nuclear Magnetic Resonance (NMR) is deployed to confirm the exact positioning of the methyl groups.

Self-Validation Mechanism: The integration values of the ^1H NMR spectrum must mathematically balance. The N-CH₃ (3H), C-CH₃ (3H), and isolated pyrazole C3-H (1H) act as internal quantitative anchors. If the broad -SO₂NH₂ peak integrates to less than 2.0H, it immediately flags that the sample has undergone H/D exchange due to moisture (D₂O) contamination in the solvent, invalidating the sample prep.

- **Sample Preparation:** Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.
Causality note: DMSO-d₆ is chosen over CDCl₃ because it strongly solvates the polar sulfonamide protons, slowing their chemical exchange rate and yielding a sharp, quantifiable signal rather than a broad, invisible baseline hump.
- **Acquisition:** Acquire ¹H (500 MHz) and ¹³C (125 MHz) spectra at 298 K.
- **2D Verification:** Execute an HMBC (Heteronuclear Multiple Bond Correlation) sequence. Look for the crucial ³JCH cross-peak between the N-CH₃ protons (~3.90 ppm) and the C5 carbon (~140.0 ppm) to definitively prove the sulfonamide is at the 5-position.

Protocol C: ATR-FTIR for Functional Group Verification

Self-Validation Mechanism: An ambient air background scan is collected immediately prior to the sample. The operator must verify that the atmospheric CO₂ doublet (~2350 cm⁻¹) is perfectly flattened in the final spectrum. A residual CO₂ peak indicates a purge failure or atmospheric shift, requiring a background re-scan.

- Place 2-3 mg of neat powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) module.
- Apply uniform pressure using the anvil.
- Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative Data Synthesis

The following tables summarize the expected analytical data parameters and outputs for **1,4-Dimethyl-1H-pyrazole-5-sulfonamide**, serving as a reference standard for Quality Control (QC) lot release.

Table 1: Validated UPLC Gradient Program

Time (min)	Flow Rate (mL/min)	% Solvent A (H ₂ O + 0.1% FA)	% Solvent B (ACN + 0.1% FA)	Curve
0.00	0.50	95.0	5.0	Initial
3.50	0.50	5.0	95.0	Linear (6)
5.00	0.50	5.0	95.0	Hold (6)
5.10	0.50	95.0	5.0	Linear (6)
7.00	0.50	95.0	5.0	Re-equilibration

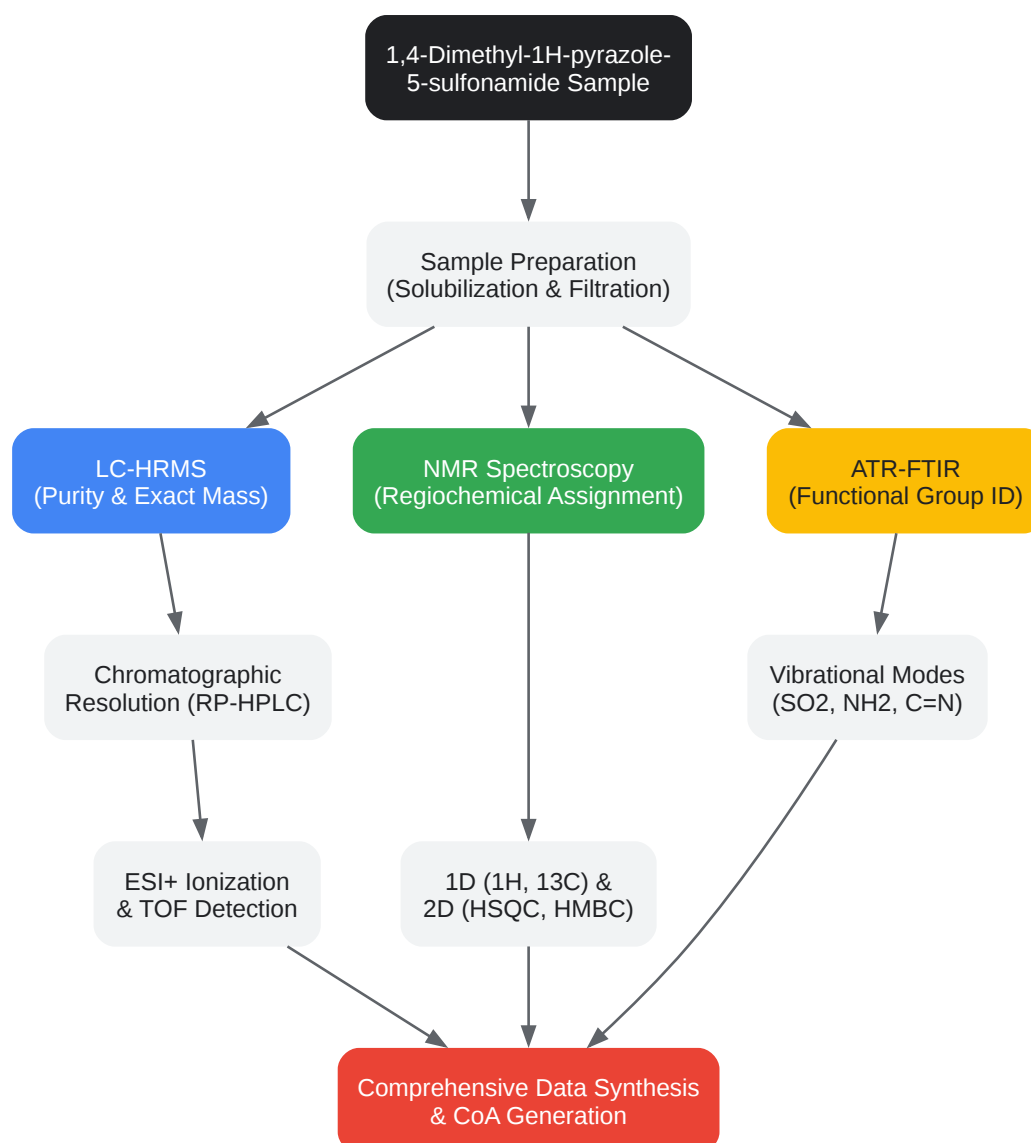
 Table 2: Expected NMR Chemical Shifts (DMSO-d₆, 298K)

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
¹ H	7.80	Broad Singlet	2H	-SO ₂ NH ₂ (exchangeable)
¹ H	7.42	Singlet	1H	Pyrazole C3-H
¹ H	3.91	Singlet	3H	N1-CH ₃
¹ H	2.12	Singlet	3H	C4-CH ₃
¹³ C	140.5	Quaternary	-	Pyrazole C5 (-SO ₂)
¹³ C	138.2	Methine	-	Pyrazole C3
¹³ C	118.4	Quaternary	-	Pyrazole C4 (-CH ₃)
¹³ C	38.1	Primary	-	N1-CH ₃
¹³ C	9.4	Primary	-	C4-CH ₃

Table 3: Diagnostic ATR-FTIR Vibrational Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Structural Implication
~3320, ~3210	Medium, Doublet	N-H stretching (sym & asym)	Confirms primary sulfonamide (-NH ₂)
~3050	Weak	C-H stretching (sp ²)	Pyrazole ring C3-H
~1330	Strong	S=O stretching (asymmetric)	Sulfonyl group presence
~1155	Strong	S=O stretching (symmetric)	Sulfonyl group presence

Multi-Modal Analytical Workflow Visualization



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Multi-modal analytical workflow for the comprehensive characterization of pyrazole sulfonamides.

References

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